molecular formula C15H17N3O5S B12922841 6-((3-Carbamoylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine CAS No. 137897-78-0

6-((3-Carbamoylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine

Cat. No.: B12922841
CAS No.: 137897-78-0
M. Wt: 351.4 g/mol
InChI Key: BSKLJDBBPLYDEP-UHFFFAOYSA-N
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Description

3-((3-((2-Hydroxyethoxy)methyl)-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio)benzamide is a complex organic compound that features a benzamide group linked to a tetrahydropyrimidine ring

Preparation Methods

The synthesis of 3-((3-((2-Hydroxyethoxy)methyl)-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio)benzamide typically involves multiple steps. One common method starts with the treatment of 1-[(2-hydroxyethoxy)methyl]uracils with tert-butyldimethylsilyl chloride in DMF solution in the presence of imidazole. The resulting silyl ethers are then treated with lithium diisopropylamide in THF at -70°C to form dilithium salts . These intermediates undergo further reactions to introduce the benzamide group and complete the synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-((3-((2-Hydroxyethoxy)methyl)-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((3-((2-Hydroxyethoxy)methyl)-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and thereby modulating various biological pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar compounds to 3-((3-((2-Hydroxyethoxy)methyl)-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio)benzamide include:

Properties

CAS No.

137897-78-0

Molecular Formula

C15H17N3O5S

Molecular Weight

351.4 g/mol

IUPAC Name

3-[3-(2-hydroxyethoxymethyl)-5-methyl-2,6-dioxopyrimidin-4-yl]sulfanylbenzamide

InChI

InChI=1S/C15H17N3O5S/c1-9-13(21)17-15(22)18(8-23-6-5-19)14(9)24-11-4-2-3-10(7-11)12(16)20/h2-4,7,19H,5-6,8H2,1H3,(H2,16,20)(H,17,21,22)

InChI Key

BSKLJDBBPLYDEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC(=C2)C(=O)N

Origin of Product

United States

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